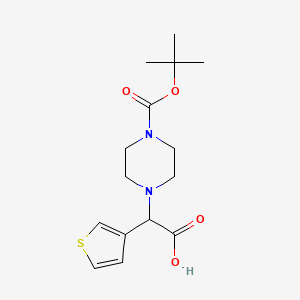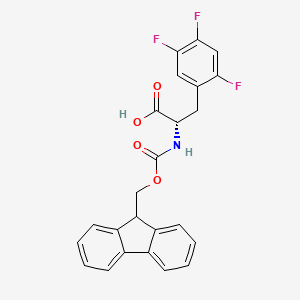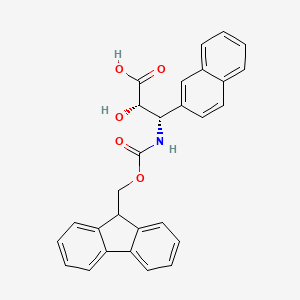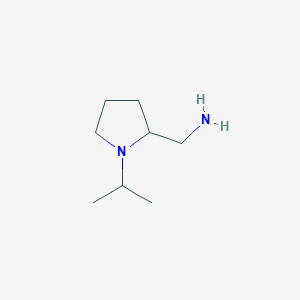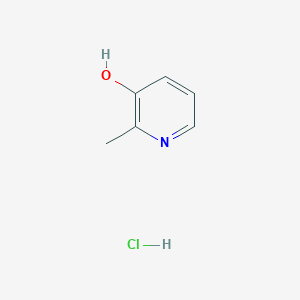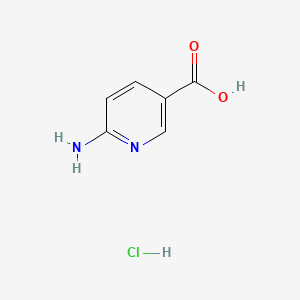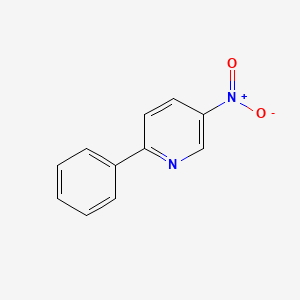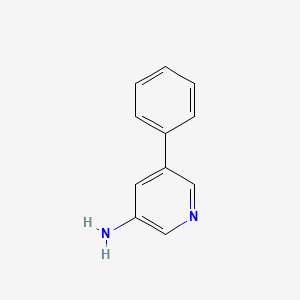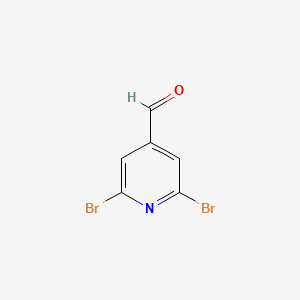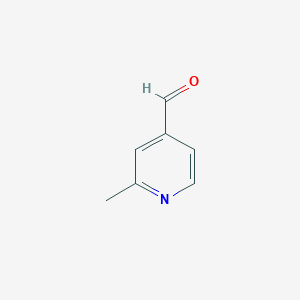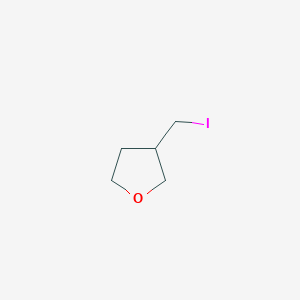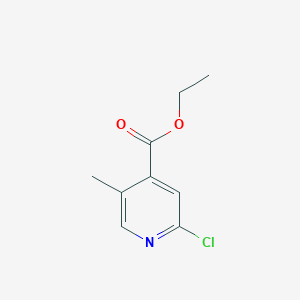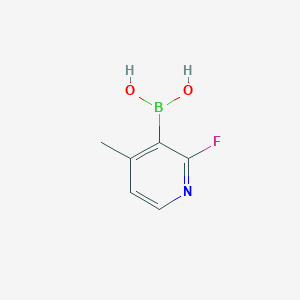![molecular formula C10H13NO5S2 B1333017 [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid CAS No. 309282-76-6](/img/structure/B1333017.png)
[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid: is a chemical compound with the molecular formula C10H13NO5S2 and a molecular weight of 291.34 g/mol . This compound is characterized by the presence of a morpholine ring, a sulfonyl group, and a thiophene ring, making it a versatile molecule in various chemical and biological applications.
Mecanismo De Acción
Target of Action
Morpholine derivatives are known to be involved in a wide range of biological activities .
Mode of Action
Morpholine derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Morpholine derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Morpholine derivatives are known to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Morpholine derivatives are known to have various effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid typically involves the sulfonation of thiophene derivatives followed by the introduction of the morpholine ring. One common method includes the reaction of thiophene-2-carboxylic acid with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with morpholine to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions. The morpholine ring and sulfonyl group are known to interact with biological macromolecules, making it a useful tool in biochemical assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
Comparación Con Compuestos Similares
- [5-(Morpholine-4-sulfonyl)-thiophen-3-yl]-acetic acid
- [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-propionic acid
- [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-butyric acid
Uniqueness: Compared to similar compounds, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetic acid moiety allows for additional modifications and interactions, enhancing its versatility in various applications .
Propiedades
IUPAC Name |
2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11/h1-2H,3-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNRTTDFAKWFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368334 |
Source


|
| Record name | [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309282-76-6 |
Source


|
| Record name | [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)
